
6-(diethylamino)-1,3,5-triazine-2,4-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyethylcellulose (6-(diethylamino)-1,3,5-triazine-2,4-dithiol): is a polysaccharide derivative of cellulose, where hydroxyethyl groups are bound to some of the hydroxyl groups of the glucopyranose monomers . It is widely used as a gelling and thickening agent in various industries, including cosmetics, cleaning solutions, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: Hydroxyethylcellulose is synthesized by reacting cellulose with ethylene oxide in the presence of an alkaline catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper substitution of hydroxyethyl groups onto the cellulose backbone .
Industrial Production Methods: In industrial settings, the production of hydroxyethylcellulose involves the following steps:
Alkalization: Cellulose is treated with a strong alkali, such as sodium hydroxide, to activate the hydroxyl groups.
Etherification: Ethylene oxide is introduced to the alkalized cellulose, resulting in the formation of hydroxyethylcellulose.
Purification: The product is purified to remove any unreacted chemicals and by-products.
Drying and Milling: The purified hydroxyethylcellulose is dried and milled to the desired particle size.
化学反応の分析
Types of Reactions: Hydroxyethylcellulose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylated derivatives.
Reduction: Reduction reactions can modify the degree of substitution of hydroxyethyl groups.
Substitution: Hydroxyethylcellulose can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like chloroacetic acid can be used for carboxymethylation.
Major Products:
Oxidation: Carboxylated hydroxyethylcellulose.
Reduction: Modified hydroxyethylcellulose with varying degrees of substitution.
Substitution: Carboxymethyl hydroxyethylcellulose.
科学的研究の応用
Hydroxyethylcellulose has a wide range of applications in scientific research:
Chemistry: It is used as a thickening agent in various chemical formulations.
Biology: Hydroxyethylcellulose is employed in cell culture media and as a stabilizer for biological molecules.
Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.
Industry: Hydroxyethylcellulose is used in the production of personal care products, paints, and coatings.
作用機序
Hydroxyethylcellulose exerts its effects primarily through its ability to form hydrogen bonds with water molecules, leading to gel formation and increased viscosity . This property makes it an effective thickening and stabilizing agent in various formulations. The molecular targets and pathways involved include the interaction with water molecules and the formation of a three-dimensional network structure .
類似化合物との比較
Methylcellulose: Another cellulose derivative used as a thickening agent.
Carboxymethylcellulose: A cellulose derivative with carboxymethyl groups, used for similar applications.
Hydroxypropylcellulose: A cellulose derivative with hydroxypropyl groups, used as a thickener and stabilizer.
Uniqueness: Hydroxyethylcellulose is unique due to its specific substitution pattern with hydroxyethyl groups, which imparts distinct rheological properties and solubility characteristics compared to other cellulose derivatives .
特性
IUPAC Name |
6-(diethylamino)-1,3,5-triazine-2,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBGYJXDLGSDEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4,4-dicarboxylic acid](/img/structure/B8264006.png)
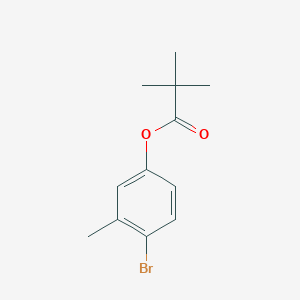
![tert-butyl N-[2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]ethyl]carbamate](/img/structure/B8264019.png)
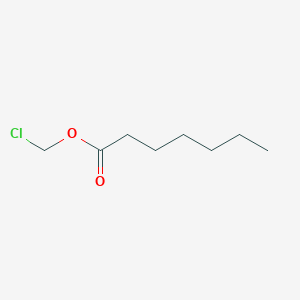
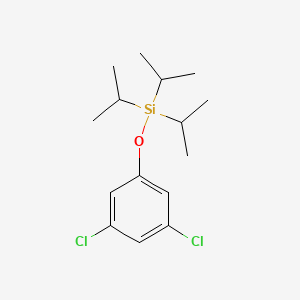
![6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate](/img/structure/B8264048.png)
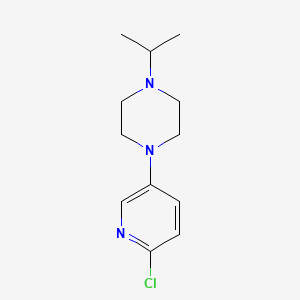
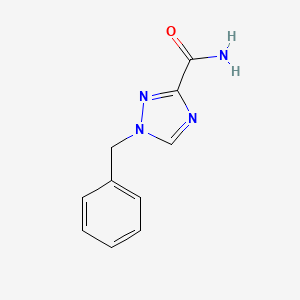
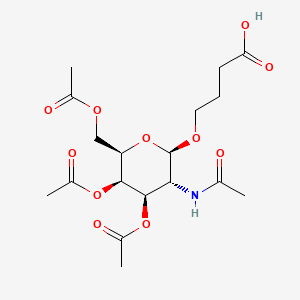

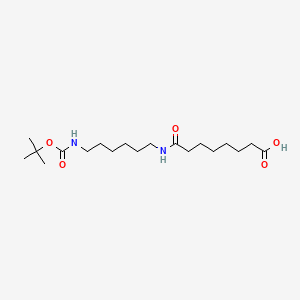
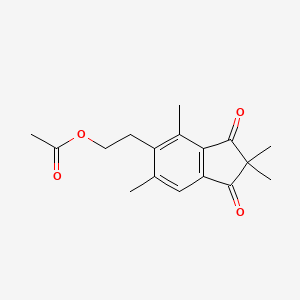
![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-](/img/structure/B8264110.png)
